molecular formula C10H9ClN2OS B1607783 2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 91225-70-6

2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No. B1607783
CAS RN: 91225-70-6
M. Wt: 240.71 g/mol
InChI Key: LFTAXGCADIGOSK-UHFFFAOYSA-N
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Description

2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C10H9ClN2OS and its molecular weight is 240.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial and Anticancer Activities

    • Field : Medical and Pharmaceutical Research .
    • Application : Thieno[2,3-d]pyrimidine derivatives have been synthesized and used in the development of antimicrobial and anticancer agents .
    • Method : The chemical composition of these compounds was confirmed by 1H NMR, 13C NMR, and MS techniques .
    • Results : Some of the synthesized compounds showed strong effects on various microbes and cancer cell lines. For instance, compound (5g) showed high cytotoxicity against MCF-7 (IC50 values about 18.87 ± 0.2 μg/mL) cells compared with Paclitaxel (IC50 values about 40.37 ± 1.7 g/mL) .
  • Anti-inflammatory Activities

    • Field : Medical and Pharmaceutical Research .
    • Application : Pyrimidines, including thieno[2,3-d]pyrimidine derivatives, display a range of pharmacological effects including anti-inflammatory .
    • Method : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Prevention and Treatment of Cerebral Ischemia

    • Field : Neurological Research .
    • Application : Thieno[2,3-d]pyrimidine derivatives are used for prevention and treatment of cerebral ischemia .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • EGFR Inhibitors

    • Field : Cancer Research .
    • Application : Thienopyrimidine-based EGFR inhibitors have been identified .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Antimalarial Agents

    • Field : Medical and Pharmaceutical Research .
    • Application : Tetrahydrobenzo [4,5]thieno [2,3- d ]pyrimidine scaffolds may serve as models for the development of antimalarial agents .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Antihyperlipidemic Activities
    • Field : Medical and Pharmaceutical Research .
    • Application : A compound known as 2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-one (LM-1554) has shown promising antihyperlipidemic activity in preclinical evaluation .
    • Method : The mechanism of antihyperlipidemic action of LM-1554 was investigated through docking experiments with six different molecular targets related to hyperlipidemia .
    • Results : The interaction of LM-1554 with the target, NPC1L1 has been found to be quite favourable as compared to those with the other targets assessed in this study .
  • Antioxidant Activities

    • Field : Medical and Pharmaceutical Research .
    • Application : Pyrimidines, including thieno[2,3-d]pyrimidine derivatives, display a range of pharmacological effects including antioxidants .
    • Method : The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
  • Anti-atherosclerotic Agents

    • Field : Medical and Pharmaceutical Research .
    • Application : 2-Octylthiophene, a derivative of thieno[2,3-d]pyrimidine, is used in the synthesis of anti-atherosclerotic agents .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

properties

IUPAC Name

10-(chloromethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c11-4-7-12-9(14)8-5-2-1-3-6(5)15-10(8)13-7/h1-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTAXGCADIGOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367904
Record name STK648431
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

CAS RN

91225-70-6
Record name STK648431
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 3
2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 4
2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 5
2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 6
2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Citations

For This Compound
1
Citations
TJ Fyfe, B Zarzycka, HD Lim, B Kellam… - Journal of Medicinal …, 2018 - ACS Publications
Recently, a novel negative allosteric modulator (NAM) of the D 2 -like dopamine receptors 1 was identified through virtual ligand screening. This ligand comprises a thieno[2,3-d]…
Number of citations: 34 pubs.acs.org

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